6-Methyleneundecane

Beschreibung

Eigenschaften

CAS-Nummer |

17799-46-1 |

|---|---|

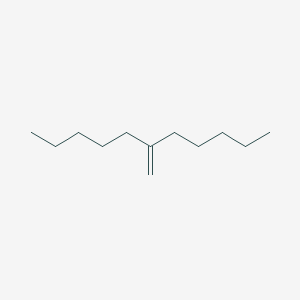

Molekularformel |

C12H24 |

Molekulargewicht |

168.32 g/mol |

IUPAC-Name |

6-methylideneundecane |

InChI |

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3 |

InChI-Schlüssel |

XEFKBSJQOZGUTE-UHFFFAOYSA-N |

SMILES |

CCCCCC(=C)CCCCC |

Kanonische SMILES |

CCCCCC(=C)CCCCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Derivatives

6-Methyleneundecane belongs to a family of undecane derivatives with varying substituents. Below is a comparative analysis of its structural analogs:

*Estimated based on similar compounds.

Key Differences :

- This compound is an unsaturated alkene , enabling participation in radical polymerization, unlike saturated analogs (e.g., 6-methylundecane).

- Substitution position (e.g., 2-methyl vs. 6-methyl) significantly affects physical properties. For example, 2-methylundecane has a lower boiling point due to reduced branching symmetry.

- Multi-methyl derivatives (e.g., 5,5-dimethylundecane) exhibit higher molecular weights and hydrophobicity, limiting their solubility in polar solvents.

Copolymerization Behavior

This compound demonstrates unique reactivity in copolymerization compared to other α-olefins:

Comparison with Other α-Olefins and Alkenes:

Critical Insights :

- Alternating Copolymers: this compound’s electron-deficient double bond promotes alternating insertion with electron-rich monomers (e.g., acrylates), a behavior less pronounced in non-conjugated alkenes like 1-hexene.

- Applications : Copolymers with maleic anhydride, when modified with linear amines/alcohols, exhibit pour point depressant properties, making them valuable in lubricant additives.

Physicochemical Properties

Notes:

Q & A

Q. What criteria should guide the selection of analytical techniques for quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.